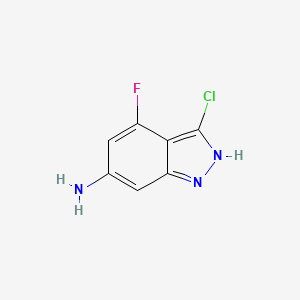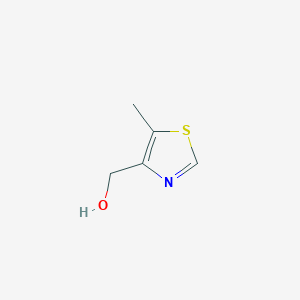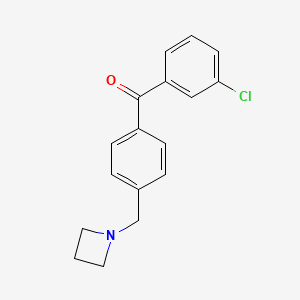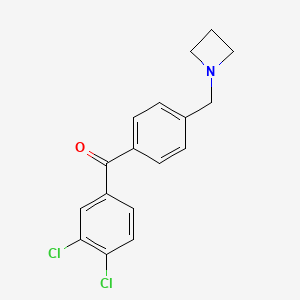
6-Amino-3-cloro-4-fluoro-1H-indazol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-3-chloro-4-fluoro-1H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of amino, chloro, and fluoro substituents on the indazole ring enhances its chemical reactivity and potential biological applications.
Aplicaciones Científicas De Investigación
6-Amino-3-chloro-4-fluoro-1H-indazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
Target of Action
6-Amino-3-chloro-4-fluoro-1H-indazole, also known as 6-Amino-3-chloro-4-fluoro (1H)indazole, is a compound that has been found to have a wide variety of medicinal applications . They also play a role in the inhibition, regulation, and/or modulation of CHK1 and CHK2 kinases and of the cell volume-regulated human kinase h-sgk .
Mode of Action
It is known that indazole derivatives interact with their targets, leading to changes in cellular processes . For instance, they can inhibit the activity of certain kinases, which can disrupt cell signaling pathways and lead to various downstream effects .
Biochemical Pathways
The biochemical pathways affected by 6-Amino-3-chloro-4-fluoro-1H-indazole are likely to be those involving its primary targets. For instance, the inhibition of phosphoinositide 3-kinase δ can affect pathways involved in cell growth and survival . Similarly, the inhibition of CHK1 and CHK2 kinases can disrupt cell cycle regulation .
Pharmacokinetics
It is reported that this compound has high gastrointestinal absorption and is bbb permeant . Its lipophilicity (Log Po/w) is 1.28 (iLOGP) and 2.28 (XLOGP3) .
Result of Action
The molecular and cellular effects of 6-Amino-3-chloro-4-fluoro-1H-indazole’s action are likely to be dependent on its interaction with its targets. For instance, the inhibition of phosphoinositide 3-kinase δ can lead to reduced cell growth and survival . Similarly, the inhibition of CHK1 and CHK2 kinases can lead to cell cycle arrest .
Análisis Bioquímico
Biochemical Properties
6-Amino-3-chloro-4-fluoro-1H-indazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with the enzyme phosphoinositide 3-kinase (PI3K), where 6-Amino-3-chloro-4-fluoro-1H-indazole acts as an inhibitor . This inhibition can modulate signaling pathways involved in cell growth and survival, making it a potential candidate for anticancer therapies. Additionally, this compound has been shown to interact with proteins involved in apoptosis, such as the Bcl-2 family, thereby influencing cell death mechanisms .
Cellular Effects
The effects of 6-Amino-3-chloro-4-fluoro-1H-indazole on various cell types and cellular processes are profound. In cancer cells, it has been observed to inhibit cell proliferation and induce apoptosis . This compound affects cell signaling pathways, including the PI3K/Akt pathway, which is crucial for cell survival and growth. By inhibiting this pathway, 6-Amino-3-chloro-4-fluoro-1H-indazole can reduce cell viability and promote programmed cell death. Furthermore, it influences gene expression by modulating transcription factors and other regulatory proteins, thereby altering cellular metabolism and function .
Molecular Mechanism
At the molecular level, 6-Amino-3-chloro-4-fluoro-1H-indazole exerts its effects through several mechanisms. It binds to the active site of PI3K, preventing the phosphorylation of its substrates and subsequent activation of downstream signaling pathways . This binding interaction is facilitated by the unique structural features of the compound, which allow it to fit snugly into the enzyme’s active site. Additionally, 6-Amino-3-chloro-4-fluoro-1H-indazole can inhibit other enzymes involved in cell survival and proliferation, further contributing to its anticancer properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Amino-3-chloro-4-fluoro-1H-indazole have been studied over various time periods. It has been observed that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that continuous exposure to 6-Amino-3-chloro-4-fluoro-1H-indazole can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These effects are consistent across both in vitro and in vivo studies, highlighting the compound’s potential for long-term therapeutic use.
Dosage Effects in Animal Models
The effects of 6-Amino-3-chloro-4-fluoro-1H-indazole vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, some adverse effects, such as hepatotoxicity and nephrotoxicity, have been observed . These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits of 6-Amino-3-chloro-4-fluoro-1H-indazole while minimizing potential side effects.
Metabolic Pathways
6-Amino-3-chloro-4-fluoro-1H-indazole is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels within the cell . The compound’s metabolism can also affect its bioavailability and efficacy, making it an important consideration in drug development.
Transport and Distribution
Within cells and tissues, 6-Amino-3-chloro-4-fluoro-1H-indazole is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cell membranes and into different cellular compartments . The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity, which determine its ability to penetrate tissues and reach target sites . Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of 6-Amino-3-chloro-4-fluoro-1H-indazole plays a significant role in its activity and function. It has been observed to accumulate in specific cellular compartments, such as the nucleus and mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct the compound to these organelles . Once localized, 6-Amino-3-chloro-4-fluoro-1H-indazole can exert its effects on various cellular processes, including gene expression and energy metabolism .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-3-chloro-4-fluoro-1H-indazole typically involves multi-step reactions starting from commercially available precursors One common method includes the cyclization of appropriate hydrazine derivatives with substituted benzaldehydes under acidic or basic conditions
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 6-Amino-3-chloro-4-fluoro-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield amino-substituted indazoles, while oxidation can produce nitro or oxo derivatives.
Comparación Con Compuestos Similares
- 6-Amino-3-chloro-1H-indazole
- 6-Amino-4-fluoro-1H-indazole
- 3-Chloro-4-fluoro-1H-indazole
Comparison: 6-Amino-3-chloro-4-fluoro-1H-indazole is unique due to the presence of both chloro and fluoro substituents, which can enhance its biological activity and chemical reactivity compared to its analogs. The combination of these substituents can lead to improved pharmacokinetic properties and target specificity.
Propiedades
IUPAC Name |
3-chloro-4-fluoro-2H-indazol-6-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFN3/c8-7-6-4(9)1-3(10)2-5(6)11-12-7/h1-2H,10H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWXLXJFEGCXGPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)Cl)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[2-(2-Pyridinyl)ethyl]thio}ethanol](/img/structure/B1292400.png)









